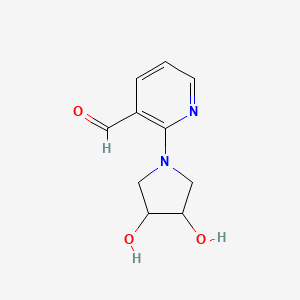

2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde

Description

2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with a carbaldehyde group at position 3 and a 3,4-dihydroxypyrrolidine moiety at position 2.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(3,4-dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H12N2O3/c13-6-7-2-1-3-11-10(7)12-4-8(14)9(15)5-12/h1-3,6,8-9,14-15H,4-5H2 |

InChI Key |

DMBGCCAJHHDMJK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1C2=C(C=CC=N2)C=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of hydroxyl groups. The pyridine ring is then constructed, and the aldehyde group is introduced through formylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction parameters and can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, primary alcohols, and various substituted pyridine derivatives .

Scientific Research Applications

2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Key Differences

The compound’s closest structural analogues include pyridine-3-carbaldehyde derivatives with varying substituents. Below is a comparative analysis based on substituent groups, molecular properties, and available

Key Observations:

- Polarity and Solubility : The dihydroxypyrrolidine group in the target compound increases hydrophilicity compared to the ethyl-pyrrolo or pyridinylmethyl substituents in analogues. This may improve aqueous solubility but reduce membrane permeability in biological systems.

- Reactivity : The carbaldehyde group in all compounds enables nucleophilic addition reactions, but steric hindrance varies. The fused pyrrolo ring in 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde may restrict accessibility compared to the more flexible dihydroxypyrrolidine substituent.

Biological Activity

2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde can be represented as follows:

Anticancer Properties

Research indicates that derivatives of pyridine and pyrrolidine compounds exhibit significant anticancer activities. For instance, compounds similar to 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde have been shown to inhibit specific kinases involved in cancer progression. A study demonstrated that pyrrolidine derivatives can act as inhibitors of HPK1 (hematopoietic progenitor kinase 1), which is implicated in various cancers, suggesting a pathway for therapeutic application in oncology .

The mechanism by which 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde exerts its biological effects may involve:

- Inhibition of Kinase Activity : By targeting specific kinases, these compounds can disrupt signaling pathways crucial for cancer cell survival.

- Induction of Apoptosis : Studies have shown that similar compounds can induce programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Study on Antitumor Activity

A notable study evaluated the antitumor activity of related pyridine derivatives in vitro against several cancer cell lines. The results indicated that these compounds exhibited selective cytotoxicity towards T-lymphoblastic cell lines with IC50 values ranging from 9 nM to 19 nM. These findings highlight the potential for further development into therapeutic agents .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | CCRF-CEM | 9 |

| Compound B | MOLT-4 | 19 |

| Compound C | Jurkat | 15 |

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the pharmacokinetics and therapeutic efficacy of pyridine derivatives. These studies showed promising results in reducing tumor size and improving survival rates in treated subjects compared to controls .

Pharmacokinetics and ADMET Profiling

The pharmacokinetic profile of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde has been characterized through various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies are crucial for understanding the compound's bioavailability and potential side effects.

Key Findings:

- Absorption : High oral bioavailability was noted in preliminary studies.

- Metabolism : The compound is metabolized primarily in the liver.

- Excretion : Renal excretion was identified as a significant route for elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.